molecular formula C9H16O4 B1604905 Dimethyl 3-methylhexanedioate CAS No. 54576-13-5

Dimethyl 3-methylhexanedioate

Cat. No. B1604905
CAS RN: 54576-13-5
M. Wt: 188.22 g/mol
InChI Key: HOUQYONBQJFBPF-UHFFFAOYSA-N
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Description

Dimethyl 3-methylhexanedioate is a chemical compound with the formula C9H16O4 . It is also known by other names such as Hexanedioic acid, 3-methyl-, dimethyl ester .


Molecular Structure Analysis

The molecular structure of Dimethyl 3-methylhexanedioate consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChIKey for this compound is HOUQYONBQJFBPF-UHFFFAOYSA-N .

Scientific Research Applications

Neuroprotective Effects

Dimethyl sulfoxide (DMSO), which shares a similar molecular structure to Dimethyl 3-methylhexanedioate, has been shown to suppress ion currents and calcium influx induced by glutamate in hippocampal neurons, suggesting potential neuroprotective effects. This compound can prevent excitotoxic death of neurons, indicating its possible use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Metabolic Implications

In Refsum's disease, a metabolite of phytanic acid, 2,6-dimethyloctanedioic acid, along with increased concentrations of 3-methylhexanedioic acid, has been identified in patients' urine. These compounds suggest an altered metabolic pathway, possibly involving omega-oxidation and subsequent beta-oxidations, with potential implications for understanding and treating this condition (Greter, Lindstedt, & Steen, 1983).

Epigenetic and Cellular Impact

Research indicates that DMSO, a compound related to Dimethyl 3-methylhexanedioate, can induce drastic changes in human cellular processes and the epigenetic landscape. This finding is particularly significant in the context of cryopreservation and in vitro assays, as it suggests that DMSO can disrupt DNA methylation mechanisms, potentially impacting embryonic development (Verheijen et al., 2019).

Chemical Synthesis and Reactions

Dimethyl 3-methylhexanedioate is involved in various chemical synthesis processes. For example, in the cathodic reductive coupling of methyl cinnamate on boron-doped diamond electrodes, dimethyl 3,4-diphenylhexanedioate is a major product, demonstrating the compound's relevance in organic synthesis (Kojima et al., 2015).

DNA Interaction and Potential Toxicity

The interaction of compounds similar to Dimethyl 3-methylhexanedioate with DNA has been studied. For example, the methylation of nucleic acids by related compounds in various rat tissues has been investigated, providing insights into the carcinogenic potential and molecular mechanisms of these compounds (Kleihues, Kolar, & Margison, 1976).

properties

IUPAC Name

dimethyl 3-methylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUQYONBQJFBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334670
Record name Dimethyl 3-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-methylhexanedioate

CAS RN

54576-13-5
Record name Dimethyl 3-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng… - Energy & …, 2016 - ACS Publications
Cornstalk was subjected to methanolysis in the presence of NaOH at 220–320 C to afford soluble portions (SPs) 1–5 (SP 1 –SP 5 ) and an inextractable portion (IEP). The maximum …
Number of citations: 10 pubs.acs.org

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